Menthyl salicylate

Descripción

Propiedades

IUPAC Name |

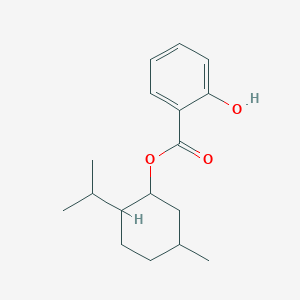

(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16,18H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOXEWUZWQYCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858853 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-46-3, 109423-22-5 | |

| Record name | Benzoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Menthyl Salicylate via Esterification of Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of menthyl salicylate (B1505791), a significant ester with applications in pharmaceuticals and cosmetics, through the esterification of salicylic (B10762653) acid. This document details the core chemical principles, experimental methodologies, and quantitative data associated with the primary synthetic routes.

Menthyl salicylate, the ester formed from salicylic acid and menthol (B31143), is utilized for its analgesic and aromatic properties. Its synthesis is a classic example of Fischer-Speier esterification, a fundamental reaction in organic chemistry. This guide will explore both the direct acid-catalyzed esterification of salicylic acid with menthol and the transesterification of methyl salicylate with menthol.

Core Principles of Synthesis

The synthesis of this compound from salicylic acid and menthol is primarily achieved through two main pathways:

-

Direct Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction where salicylic acid reacts directly with menthol to form this compound and water. To drive the reaction towards the product side and achieve a high yield, common strategies include using an excess of one of the reactants (typically the less expensive one) or removing water as it is formed.

-

Transesterification: This method involves the reaction of an ester, in this case, methyl salicylate, with an alcohol (menthol) in the presence of a catalyst to produce a new ester, this compound, and a new alcohol (methanol). This process can be advantageous under certain conditions, particularly when direct esterification proves to be slow or low-yielding.

Reaction Mechanisms and Pathways

The fundamental transformation in both methods involves the nucleophilic acyl substitution at the carbonyl carbon of the salicylic acid moiety.

Fischer-Speier Esterification Pathway

The acid-catalyzed esterification of salicylic acid with menthol proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the diagram below. The acid catalyst protonates the carbonyl oxygen of the salicylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the hydroxyl group of menthol.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below. These protocols are based on established chemical literature and patents.

Direct Fischer-Speier Esterification of Salicylic Acid with Menthol

While specific literature detailing a high-yield direct esterification is scarce, the general principles of Fischer esterification can be applied. The following is a generalized protocol.

Materials:

-

Salicylic Acid

-

Menthol

-

Concentrated Sulfuric Acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Magnesium Sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid, a molar excess of menthol (e.g., 1.5 to 2 equivalents), and a suitable solvent such as toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Continue the reflux until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted salicylic acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain a colorless, viscous liquid.

Transesterification of Methyl Salicylate with Menthol

This protocol is adapted from a patented method and offers an alternative route to this compound.[1]

Materials:

-

Methyl Salicylate

-

Menthol

-

Anhydrous Potassium Carbonate (catalyst)

-

Anhydrous Magnesium Sulfate

-

Distilled Water

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a thermometer, a reflux condenser, and a distillation head, combine methyl salicylate, menthol, and anhydrous potassium carbonate.

-

Microwave Irradiation (Optional): For enhanced reaction rates, the mixture can be subjected to microwave radiation.

-

Reflux and Methanol (B129727) Removal: Heat the reaction mixture to reflux at a temperature between 145-175°C.[1] The methanol generated during the transesterification is continuously removed by distillation.

-

Work-up: After the reaction is complete (as determined by monitoring the cessation of methanol distillation), cool the mixture. Wash the crude product with distilled water.

-

Drying and Purification: Dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate.[1] The final product is purified by vacuum distillation, collecting the fraction at the appropriate boiling point.[1]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

References

Physicochemical Properties of Menthyl Salicylate: A Technical Guide for Formulation

For Researchers, Scientists, and Drug Development Professionals

Menthyl salicylate (B1505791), the ester of menthol (B31143) and salicylic (B10762653) acid, is a key active ingredient in many topical analgesic formulations.[1] Its efficacy in providing relief from musculoskeletal pain is attributed to its counter-irritant and analgesic properties.[1] A thorough understanding of its physicochemical properties is paramount for the successful development of stable, effective, and safe topical drug delivery systems. This guide provides an in-depth overview of these properties, along with detailed experimental protocols for their evaluation.

Core Physicochemical Properties

The formulation of Menthyl salicylate is governed by its inherent physical and chemical characteristics. These properties influence its solubility, stability, skin permeation, and overall performance in a drug product. A summary of these key parameters is presented below.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₇H₂₄O₃ | [2][3][4] |

| Molecular Weight | 276.37 g/mol | [1][2][3][4] |

| Appearance | Yellow-green viscous liquid | [2][3] |

| Odor | Odorless or slight fruity odor | [5] |

| Melting Point | < 25 °C | [5] |

| Boiling Point | 186-190 °C at 12 mmHg | [3][5][6] |

| Density | 1.04 g/mL at 20 °C | [2][3][5] |

| Refractive Index | n20/D 1.509 - 1.515 | [5][7] |

| Solubility | Insoluble or very slightly soluble in water. Soluble in alcohol, ether, chloroform, and glacial acetic acid. | [8][9][10] |

| LogP (Octanol/Water) | 4.01 | [1][4] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [5][11] |

Experimental Protocols for Property Determination

Accurate characterization of this compound's properties is crucial. The following sections detail standardized methodologies for determining key parameters relevant to formulation development.

This protocol outlines a method to determine the solubility of this compound in an aqueous medium, a critical factor for understanding its behavior in hydrophilic formulations and its potential for partitioning.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system, e.g., Phosphate-Buffered Saline pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 32 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is employed.[12][13]

-

Phase Separation: Post-equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not bind the analyte, e.g., 0.45 µm PTFE) to separate the undissolved this compound from the saturated aqueous solution.[12]

-

Quantification: The concentration of this compound in the clear aqueous supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[14]

-

Calculation: The solubility is expressed in units such as mg/mL or g/L.

Caption: Workflow for Determining Aqueous Solubility.

The LogP value is a measure of a compound's lipophilicity and is a critical predictor of its ability to permeate the lipid-rich stratum corneum of the skin.[15] The Shake Flask method is the traditional and most widely accepted technique.[16]

Methodology (Shake Flask Method):

-

Solvent Saturation: Equal volumes of n-octanol and purified water (or pH 7.4 buffer) are mixed vigorously and allowed to stand for at least 24 hours to ensure mutual saturation. The two phases are then separated.[12][17]

-

Analyte Introduction: A known, non-saturating concentration of this compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).

-

Partitioning: A precise volume of the this compound solution is added to a precise volume of the other pre-saturated phase (commonly a 1:1 ratio) in a separatory funnel or suitable vessel.[12]

-

Equilibration: The vessel is shaken for a set period (e.g., 1-24 hours) at a constant temperature to allow the this compound to partition between the two phases until equilibrium is reached.[12][15][17]

-

Phase Separation: The mixture is allowed to stand until a clear separation of the octanol (B41247) and aqueous layers is observed. Centrifugation can be used to expedite and improve the separation.[12]

-

Quantification: A sample is carefully removed from both the n-octanol and the aqueous layers. The concentration of this compound in each phase is determined using a validated analytical method (e.g., HPLC-UV, UPLC-MS/MS).[15][17]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]

Caption: Experimental Workflow for LogP Determination.

Stability testing is essential to determine the shelf-life of a formulation and to ensure the active ingredient remains within its specified concentration range under various storage conditions.

Methodology:

-

Formulation Preparation: Prepare batches of the final this compound formulation (e.g., cream, gel, or ointment).

-

Sample Storage: Store the samples in their final proposed packaging under different environmental conditions as per ICH (International Council for Harmonisation) guidelines. Common conditions include:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Refrigerated: 5 °C ± 3 °C[18]

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 24, and 36 months).

-

Analysis: At each time point, analyze the samples for:

-

Assay of this compound: Quantify the concentration of this compound using a stability-indicating analytical method (e.g., HPLC, GC) to detect any degradation.[14][19]

-

Physical Properties: Visually inspect for changes in color, odor, phase separation, and consistency. Measure pH, viscosity, and spreadability.[20][21]

-

Degradation Products: Identify and quantify any significant degradation products.

-

-

Shelf-Life Determination: The shelf-life (e.g., t₉₀, the time it takes for the concentration to drop to 90% of its initial value) is determined by analyzing the degradation kinetics.[18] A study on an extemporaneously prepared ointment found a shelf life of 131 days at room temperature and 176 days under refrigeration.[18]

Formulation Considerations

-

Solvent Selection: Due to its high lipophilicity (LogP ≈ 4.01) and poor water solubility, this compound requires a suitable solvent system for incorporation into topical formulations. It is miscible with alcohols, oils, and other organic solvents which are often used as co-solvents or form the oil phase in emulsions.[9][22]

-

Penetration Enhancement: The lipophilic nature of this compound facilitates its partitioning into the stratum corneum. However, formulation excipients can further enhance its skin permeation. For instance, propylene (B89431) glycol has been shown to increase the cumulative amount of this compound that permeates the skin.[13]

-

Physical Stability: In emulsion-based systems like creams and lotions, the choice of emulsifiers and stabilizers is critical to prevent phase separation and maintain product homogeneity throughout its shelf life. For gel formulations, the concentration of the gelling agent (e.g., Carbopol) significantly impacts viscosity, spreadability, and drug release.[20]

-

Chemical Stability: this compound is an ester and can be susceptible to hydrolysis, especially at non-neutral pH values, leading to the formation of salicylic acid and menthol.[23] Formulations should be buffered to a pH that ensures maximum stability. It is also incompatible with strong oxidizing agents.[5][9]

References

- 1. This compound | C17H24O3 | CID 20055232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. This compound (CAS 89-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound CAS#: 89-46-3 [m.chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound [thegoodscentscompany.com]

- 8. Methyl Salicylate - LKT Labs [lktlabs.com]

- 9. Methyl salicylate | 119-36-8 [chemicalbook.com]

- 10. Methyl salicylate [chembk.com]

- 11. This compound | 89-46-3 [chemicalbook.com]

- 12. 2.3. LogP Measurement (Octanol/Water Partition Coefficient) [bio-protocol.org]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. turkjps.org [turkjps.org]

- 15. waters.com [waters.com]

- 16. acdlabs.com [acdlabs.com]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. Jagiellonian University Repository [ruj.uj.edu.pl]

- 20. crsubscription.com [crsubscription.com]

- 21. ijpmr.org [ijpmr.org]

- 22. usbio.net [usbio.net]

- 23. byjus.com [byjus.com]

Menthyl Salicylate: A Key Plant Metabolite in Biotic Stress Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl salicylate (B1505791) (MeSA), a volatile derivative of the phytohormone salicylic (B10762653) acid (SA), plays a pivotal role in plant defense against a wide array of biotic stressors. This technical guide provides a comprehensive overview of the biosynthesis, transport, and signaling functions of MeSA in orchestrating plant immune responses. It delves into the molecular mechanisms underlying its action, from its role as a long-distance mobile signal in Systemic Acquired Resistance (SAR) to its function as an airborne semiochemical in plant-plant and plant-insect interactions. This document summarizes key quantitative data, details essential experimental protocols for the study of MeSA, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Plants, as sessile organisms, have evolved sophisticated and dynamic defense mechanisms to counteract the constant threat of pathogens and herbivores. A crucial component of this defense arsenal (B13267) is the production of specialized metabolites that can act as signals to activate both localized and systemic resistance. Menthyl salicylate (MeSA), also known as methyl salicylate, has emerged as a central player in these defense signaling networks.[1]

Historically, salicylic acid (SA) was identified as a key signaling molecule in plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that develops in distal, uninfected parts of a plant following an initial localized infection. However, SA itself is not the primary long-distance mobile signal. Instead, its volatile ester, MeSA, has been identified as a critical mobile signal in several plant species, including tobacco, tomato, and Arabidopsis.[2][3] MeSA is synthesized in the infected tissues, transported systemically, and then converted back to SA in distal tissues to activate defense responses.[2]

Furthermore, the volatile nature of MeSA allows it to act as an airborne signal, facilitating communication between different parts of the same plant and even between neighboring plants, effectively "warning" them of impending threats.[1] This plant-plant communication can prime the defense responses of undamaged plants, enhancing their resistance to subsequent attack. MeSA also plays a role in tritrophic interactions by attracting natural enemies of herbivores.[1][4][5]

This guide will provide a detailed examination of the multifaceted role of MeSA in plant biotic stress responses, focusing on the quantitative aspects of its action, the experimental methodologies used to study it, and the intricate signaling pathways it governs.

Biosynthesis and Metabolism of this compound

The biosynthesis and metabolism of MeSA are tightly regulated processes that are central to its function as a signaling molecule. The core of this pathway involves the interconversion between SA and MeSA.

The synthesis of MeSA from SA is catalyzed by the enzyme Salicylic Acid Methyltransferase (SAMT) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of SA. The expression of SAMT genes is often induced by biotic stress, leading to an increase in MeSA production in infected tissues.

The reverse reaction, the conversion of MeSA back to SA, is catalyzed by Salicylic Acid-Binding Protein 2 (SABP2) , which possesses methyl salicylate esterase activity. This conversion is crucial for the activation of defense responses in systemic tissues, as SA is the biologically active signaling molecule that triggers downstream defense gene expression. The activity of SABP2 can be regulated by SA levels, creating a feedback loop.

The balance between SAMT and SABP2 activities is therefore critical in modulating the levels of SA and MeSA in different parts of the plant and at different times during a defense response.

Data Presentation: Quantitative Insights into MeSA-Mediated Defense

The following tables summarize quantitative data from various studies, providing a comparative overview of the role of MeSA in biotic stress responses.

Table 1: this compound Levels in Response to Biotic Stress

| Plant Species | Biotic Stressor | Plant Part | MeSA Concentration (µg/g FW) | Reference |

| Lycopersicon esculentum (Tomato) | Tobacco Mosaic Virus (TMV) | Leaves | > 2.0 | [3] |

| Nicotiana tabacum (Tobacco) | Tobacco Mosaic Virus (TMV) | Inoculated Leaves | ~0.8 (peak at 48h) | |

| Betula pendula (Silver Birch) | Herbivory (simulated) | Leaves | Emission rates increased with MeSA treatment | [6] |

| Gaultheria procumbens (Wintergreen) | Constitutive | Leaves | ~10,000 (as total salicylates) | [7] |

| Betula lenta (Sweet Birch) | Constitutive | Bark | >98% of essential oil | [7] |

Table 2: Effect of this compound on Defense Enzyme Activities

| Plant Species | MeSA Treatment | Enzyme | Fold Increase in Activity | Reference |

| Populus × euramericana 'Nanlin 895' (Poplar) | 1.0 mM and 10.0 mM | Superoxide Dismutase (SOD) | Induced | [8] |

| Populus × euramericana 'Nanlin 895' (Poplar) | Various concentrations | Peroxidase (POD) | Induced | [8] |

| Populus × euramericana 'Nanlin 895' (Poplar) | 0.1, 1.0, and 10.0 mM | Polyphenol Oxidase (PPO) | Affected | [8] |

| Oryza sativa (Rice) | 50 and 100 mg/L | Peroxidase (POD) | Upregulated |

Table 3: this compound-Induced Resistance to Pathogens and Pests

| Plant Species | Pathogen/Pest | MeSA Treatment | Observed Effect | Reference |

| Pinus densiflora (Pine) | Pine Wood Nematode | Foliar application | 60% decrease in disease development | |

| Malus domestica (Apple) | Monilinia laxa (Brown Rot) | Curative application | Reduced disease incidence by up to 20% | |

| Lycopersicon esculentum (Tomato) | Tetranychus urticae (Spider Mite) | Silencing of SAMT | Reduced susceptibility to Fusarium oxysporum | [9] |

| Brassica rapa | Myzus persicae (Peach Potato Aphid) | 100 mg/L | Significantly reduced aphid performance |

Table 4: Attraction of Beneficial Insects by this compound

| Crop | Beneficial Insect(s) | MeSA Application | Observation | Reference |

| Grapes and Hops | Chrysopa nigricornis, Hemerobius sp., Deraeocoris brevis, Stethorus punctum picipes, Orius tristicolor | Controlled-release dispensers | Significantly greater numbers captured in baited blocks | [10] |

| Cranberries | Hoverflies, Lady Beetles, Predatory Mites | Lures (PredaLure) | Increased captures and predation of pest eggs | [4][5] |

| Forest Park | Parasitic micro-Hymenoptera, Empididae (dance flies) | Traps with MeSA | Significant attractiveness | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MeSA's role in plant defense.

Quantification of this compound in Plant Tissues

Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a sensitive and widely used method for the analysis of volatile compounds like MeSA from plant tissues.[3]

-

Sample Preparation:

-

Excise a known weight of fresh plant tissue (e.g., 0.5 g of leaves) and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Transfer the powdered tissue to a headspace vial. For quantitative analysis, add a known amount of an internal standard (e.g., deuterated MeSA).

-

-

HS-SPME Procedure:

-

Place the vial in a heating block at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) coating) to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatiles.

-

-

GC-MS Analysis:

-

Insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes onto the GC column.

-

Separate the compounds using a suitable capillary column (e.g., DB-5ms) and a temperature gradient program.

-

Identify MeSA based on its retention time and mass spectrum by comparison with an authentic standard.

-

Quantify the amount of MeSA by comparing its peak area to that of the internal standard and using a calibration curve.

-

Assay of Defense-Related Enzyme Activity

Method: Spectrophotometric Assays for Peroxidase (POD) and Polyphenol Oxidase (PPO)

These assays measure the activity of key defense-related enzymes that are often induced by MeSA.[11][12][13][14][15]

-

Enzyme Extraction:

-

Homogenize a known weight of fresh plant tissue (e.g., 1 g) in a chilled extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) using a mortar and pestle.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for a specified time (e.g., 15 minutes).

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

Peroxidase (POD) Activity Assay:

-

Prepare a reaction mixture containing phosphate buffer, a substrate (e.g., guaiacol), and hydrogen peroxide (H₂O₂).

-

Add a small volume of the enzyme extract to initiate the reaction.

-

Measure the increase in absorbance at a specific wavelength (e.g., 470 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the POD activity.

-

-

Polyphenol Oxidase (PPO) Activity Assay:

-

Prepare a reaction mixture containing phosphate buffer and a substrate (e.g., catechol).

-

Add a small volume of the enzyme extract to start the reaction.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 420 nm) over time. The rate of absorbance change reflects the PPO activity.

-

Plant Bioassay for Biotic Stress Resistance

Method: Pathogen Inoculation and Disease Scoring

This protocol assesses the ability of MeSA to induce resistance against a pathogen.

-

Plant Treatment:

-

Grow plants to a suitable developmental stage.

-

Treat a set of plants with MeSA, either by foliar spray, soil drench, or exposure to MeSA vapor. A control group should be treated with a mock solution (e.g., water with the same solvent concentration as the MeSA solution).

-

-

Pathogen Inoculation:

-

After a specific induction period (e.g., 24-48 hours), inoculate both MeSA-treated and control plants with a pathogen suspension of a known concentration.

-

Inoculation methods will vary depending on the pathogen and host plant (e.g., leaf infiltration, spray inoculation, or soil inoculation).

-

-

Disease Assessment:

-

Incubate the plants under conditions favorable for disease development.

-

At regular intervals, assess disease severity using a rating scale (e.g., 0-5 scale based on lesion size or percentage of leaf area affected).

-

Disease incidence (percentage of infected plants) can also be recorded.

-

Compare the disease severity and incidence between MeSA-treated and control plants to determine the level of induced resistance.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

This compound Signaling Pathway in Systemic Acquired Resistance (SAR)

Caption: this compound Signaling Pathway in SAR.

Experimental Workflow for Investigating MeSA-Induced Resistance

Caption: Experimental Workflow for MeSA-Induced Resistance.

Crosstalk between this compound (SA) and Jasmonic Acid (JA) Signaling

Caption: SA-JA Signaling Crosstalk in Plant Defense.

Conclusion

This compound is a versatile and crucial metabolite in the plant's defense against biotic stress. Its roles as a mobile signal in SAR, an airborne communicator, and a modulator of tritrophic interactions highlight the complexity and sophistication of plant immune responses. Understanding the quantitative aspects of MeSA production and signaling, along with the development of robust experimental protocols, is essential for harnessing its potential in agricultural and pharmaceutical applications. The intricate signaling network in which MeSA participates, including its crosstalk with other hormone pathways, presents exciting avenues for future research. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore and utilize the power of this compound in enhancing plant resilience and developing novel strategies for crop protection and therapeutic discovery.

References

- 1. Methyl salicylate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of methyl salicylate and other volatile compounds in leaves of Lycopersicon esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl Salicylate Increases Attraction and Function of Beneficial Arthropods in Cranberries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl salicylate production in tomato affects biotic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 14. A Simple Method for Assaying Total Protein, Polyphenol Oxidase and Peroxidase Activity from ‘Kaimana’ Litchi chinensis Sonn. [hilo.hawaii.edu]

- 15. scielo.br [scielo.br]

The Olfactory Response of Insects to Methyl Salicylate as a Kairomone: A Technical Guide

<_

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (B1505791) (MeSA) is a volatile organic compound produced by numerous plant species, often in response to biotic stress such as herbivore damage.[1] While it plays a role in plant defense signaling, for many insects, it serves as a crucial kairomone—a chemical cue that benefits the receiver. This guide provides an in-depth examination of the olfactory mechanisms insects employ to detect MeSA, the behavioral responses it elicits, and the experimental protocols used to quantify these interactions. Understanding this relationship is paramount for developing novel pest management strategies and for advancing our knowledge of chemical ecology. MeSA can attract beneficial insects like predators and parasitoids to infested plants, and also attract certain pests.[1][2][3]

Core Concept: Insect Olfactory Signaling

The detection of volatile compounds like MeSA in insects is a sophisticated process initiated in specialized hair-like structures called sensilla, located primarily on the antennae and maxillary palps.[4] The general signaling cascade involves several key steps:

-

Odorant Entry and Transport : MeSA molecules enter the sensillum through cuticular pores and diffuse into the aqueous sensillar lymph.[4][5]

-

Protein Binding : In the lymph, hydrophobic MeSA molecules may bind to Odorant Binding Proteins (OBPs), which are thought to solubilize and transport them to the neuronal membrane.[6]

-

Receptor Activation : The MeSA-OBP complex (or MeSA alone) interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[5] Insect ORs are heteromeric complexes, typically consisting of a variable, odor-specific subunit (OrX) and a conserved co-receptor known as Orco.[6][7]

-

Signal Transduction : Upon binding, the OR/Orco complex functions as a ligand-gated ion channel, opening to allow cation influx (e.g., Na+, K+, Ca2+).[7][8] This influx depolarizes the ORN membrane.

-

Action Potential Generation : If the depolarization reaches a threshold, it triggers an action potential (a nerve impulse).

-

Signal Transmission : The action potential travels down the ORN's axon to the antennal lobe of the insect's brain, where the information is processed in distinct synaptic structures called glomeruli.[5] From there, projection neurons relay the signal to higher brain centers like the mushroom bodies, which are involved in learned odor responses, and the lateral horn, which regulates innate responses.[5]

Quantitative Analysis of Insect Response to Methyl Salicylate

The response of insects to MeSA can be quantified at both the physiological and behavioral levels. Below are summaries of data from various studies, demonstrating the range of responses across different species and methodologies.

Table 1: Electroantennography (EAG) Responses to Methyl Salicylate

Electroantennography measures the summed electrical potential from the entire antenna, providing a measure of its overall sensitivity to a compound.

| Insect Species | Sex | MeSA Concentration | Mean EAG Response (mV) ± SE | Reference |

| Hippodamia convergens (Convergent Lady Beetle) | Female | 10 µg/µL | ~1.1 | [2] |

| Hippodamia convergens (Convergent Lady Beetle) | Male | 10 µg/µL | ~0.7 | [2] |

| Chrysoperla rufilabris (Green Lacewing) | Female | 10 µg/µL | ~0.6 | [2] |

| Chrysoperla rufilabris (Green Lacewing) | Male | 10 µg/µL | ~0.4 | [2] |

| Manduca sexta (Tobacco Hornworm) | Female | 10 µg | ~0.8 | [9] |

| Manduca sexta (Tobacco Hornworm) | Male | 10 µg | ~0.6 | [9] |

| Trypophloeus binodulus (Bark Beetle) | Mixed | 10 µg | Weak response (not quantified) | [10] |

Table 2: Behavioral Responses to Methyl Salicylate in Olfactometer Assays

Behavioral assays, such as those using a Y-tube olfactometer, measure an insect's preference or aversion to an odor source.

| Insect Species | Assay Type | MeSA Treatment | % Response (Choice for MeSA) | Significance (p-value) | Reference |

| Bemisia tabaci (Whitefly) | Y-tube | Volatiles from MeSA-treated plants | 70.0% | < 0.001 | [11] |

| Nilaparvata lugens (Brown Planthopper) | Y-tube | Volatiles from MeSA-treated plants | 66.7% | Not specified | [11] |

| Oligota pygmaea (Rove Beetle) | Y-tube | Synthetic MeSA | Significant attraction | Not specified | [12] |

| Mamestra brassicae (Cabbage Moth) | Oviposition Arena | MeSA dispenser vs. Control | Significant avoidance for oviposition | Not specified | [13] |

Table 3: Field Trapping Responses to Methyl Salicylate

Field studies assess the effectiveness of MeSA as a lure under natural conditions.

| Insect Group | Trap Type | MeSA Treatment | Mean Capture Rate (Insects/Trap) ± SE | Reference |

| Parasitic micro-Hymenoptera | Sticky Trap | MeSA in Eppendorf tube | 8.9 ± 1.22 (vs. 4.5 ± 0.86 control) | [14] |

| Empididae (Dance Flies) | Sticky Trap | MeSA in Eppendorf tube | 4.3 ± 0.83 (vs. 2.0 ± 0.39 control) | [14] |

| Rhamphomyia gibba (Dance Fly) | Sticky Trap | 100 µL MeSA on glue | Significant attraction (data graphical) | [15] |

Detailed Experimental Protocols

Protocol 1: Electroantennography (EAG)

EAG is used to measure the gross electrical output from the olfactory sensory neurons on an insect's antenna in response to an odorant.[16]

1. Materials and Reagents:

-

Insect specimens

-

Methyl salicylate (high purity) and solvent (e.g., hexane)

-

Saline solution (e.g., Ringer's solution)[17]

-

Glass capillary micropipettes, silver wires (Ag/AgCl), and conductive gel[16]

-

Micromanipulators, amplifier, and data acquisition system

-

Odor delivery system: purified air source, stimulus controller, Pasteur pipettes, and filter paper[18]

2. Electrode Preparation:

-

Pull glass capillaries to a fine point.

-

Fill the capillaries with saline solution, avoiding air bubbles.[19]

-

Insert chloridized silver wires into the back of each micropipette to serve as the reference and recording electrodes.[19]

3. Antenna Preparation:

-

Anesthetize the insect by chilling or with CO₂.[17]

-

Under a microscope, carefully excise one antenna at its base.[16]

-

Mount the excised antenna between the two electrodes. The base is connected to the reference electrode and the distal tip is connected to the recording electrode, often with a small amount of conductive gel.[16][18] A small portion of the tip may be cut to ensure good electrical contact.[17]

4. Stimulus Preparation and Delivery:

-

Prepare serial dilutions of MeSA in the chosen solvent.[16]

-

Apply a known volume (e.g., 10 µL) of a dilution onto a filter paper strip and insert it into a Pasteur pipette after the solvent evaporates.[20]

-

Place the antenna preparation in a continuous stream of humidified, purified air.

-

The stimulus controller injects a precise puff of air (e.g., 0.5 seconds) through the pipette, delivering the MeSA vapor to the antenna.[17]

5. Recording and Analysis:

-

Record the baseline electrical activity from the antenna.

-

Deliver the stimulus and record the resulting negative voltage deflection (the EAG response).[17]

-

Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.

-

Present different concentrations and the solvent control in a randomized order.

-

Measure the amplitude (in mV) of the responses and analyze dose-response relationships.

Protocol 2: Y-Tube Olfactometer Bioassay

This bioassay provides a two-choice paradigm to test an insect's behavioral preference.[21][22]

1. Apparatus Setup:

-

A Y-shaped glass or plastic tube is used.[21] It consists of a main stem for insect release and two arms that deliver different odor stimuli.[23]

-

The apparatus is placed in a controlled environment with uniform lighting and temperature.[23]

-

An air source provides a constant, purified, and humidified airflow through each arm of the Y-tube.[23]

2. Stimulus Preparation:

-

One arm is connected to an odor source container with a filter paper treated with a specific concentration of MeSA in a solvent (e.g., mineral oil).[23]

-

The other arm is connected to a control container with a filter paper treated only with the solvent.[23]

3. Experimental Procedure:

-

Insects are introduced individually into the base of the main stem.[23]

-

Each insect is given a set amount of time (e.g., 5 minutes) to make a choice.[23]

-

A "choice" is recorded when the insect moves a predetermined distance into one of the arms and remains there for a minimum duration (e.g., 10 seconds).[23]

-

Insects that do not make a choice are recorded as "no choice" and excluded from the final analysis.[23]

-

To avoid positional bias, the positions of the treatment and control arms are switched after testing a set number of insects.[23]

-

The glass Y-tube is cleaned or replaced regularly to prevent contamination.[23]

4. Data Analysis:

-

The number of insects choosing the treatment arm versus the control arm is recorded.

-

Statistical tests (e.g., Chi-square test) are used to determine if the observed preference for the MeSA-baited arm is statistically significant.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Conclusion and Future Directions

The role of methyl salicylate as a kairomone is a significant factor in tritrophic interactions and insect behavior.[3] The data consistently show that diverse insect species, particularly beneficial predators and parasitoids, can detect and are often attracted to MeSA, while some herbivores may be repelled.[2][13] The standardized protocols for EAG and olfactometry provide robust methods for quantifying these responses. Future research should focus on identifying the specific olfactory receptors responsible for MeSA detection in a wider range of species.[24] This molecular-level understanding, combined with ecological studies, will be instrumental in designing more effective and sustainable semiochemical-based strategies for pest management, either by attracting natural enemies or by repelling pests.

References

- 1. Methyl salicylate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insect olfaction - Wikipedia [en.wikipedia.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electroantennographic and behavioral responses of the sphinx moth Manduca sexta to host plant headspace volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salicylic Aldehyde and Its Potential Use in Semiochemical-Based Pest Control Strategies Against Trypophloeus binodulus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. entomologyjournals.com [entomologyjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Methyl salicylate, identified as primary odorant of a specific receptor neuron type, inhibits oviposition by the moth Mamestra brassicae L. (Lepidoptera, noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Video: A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 20. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]

- 23. Y-tube behavioral assay [bio-protocol.org]

- 24. Annotation and Analysis of 3902 Odorant Receptor Protein Sequences from 21 Insect Species Provide Insights into the Evolution of Odorant Receptor Gene Families in Solitary and Social Insects - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Menthyl Salicylate Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl salicylate (B1505791) glycosides, naturally occurring derivatives of salicylic (B10762653) acid found in various medicinal plants, are emerging as promising therapeutic agents with a spectrum of biological activities. These compounds, which combine the well-known anti-inflammatory and analgesic properties of salicylates with the pharmacokinetic advantages of a glycosidic moiety, exhibit significant potential for the development of novel drugs with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of menthyl salicylate glycosides, with a focus on their anti-inflammatory, analgesic, and antioxidant properties. Detailed experimental protocols, quantitative data on their bioactivities, and an exploration of the underlying molecular mechanisms are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Salicylates have a long and storied history in medicine, with aspirin (B1665792) (acetylsalicylic acid) being one of the most widely used drugs worldwide. However, the therapeutic application of traditional non-steroidal anti-inflammatory drugs (NSAIDs) is often limited by gastrointestinal side effects. This compound glycosides represent a novel class of compounds that offer a potential solution to this challenge. By virtue of their glycosidic linkage, these molecules are often prodrugs, releasing the active salicylic acid or methyl salicylate moiety in a controlled manner, potentially reducing gastric irritation.[1] This guide will delve into the key biological activities of these compounds, supported by experimental evidence and detailed methodologies.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound glycosides are a cornerstone of their therapeutic potential. These compounds have been shown to modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines

This compound glycosides have demonstrated the ability to suppress the production of several key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2] Studies on specific glycosides isolated from Gaultheria yunnanensis, namely methyl benzoate-2-O-β-D-xylopyranosyl(1-6)-O-β-D-gluco-pyranoside (J12122) and methyl benzoate-2-O-β-D-xylopyranosyl(1-2)[O-β-D-xylopyranosyl(1-6)]-O-β-D-glucopyranoside (J12123), have shown a dose-dependent inhibition of these cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[2]

Attenuation of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production

Excessive production of nitric oxide (NO) and reactive oxygen species (ROS) is a hallmark of chronic inflammation. This compound glycosides have been found to effectively inhibit the production of both NO and ROS in activated macrophages.[2] This inhibitory action contributes significantly to their overall anti-inflammatory profile.

Modulation of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes are primary targets for NSAIDs. This compound glycosides have been shown to inhibit COX activity. Notably, some of these compounds exhibit a degree of selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.[3]

Table 1: Quantitative Data on the Anti-inflammatory Activity of this compound Glycosides

| Compound | Biological Activity | Assay System | Quantitative Data | Reference |

| J12122 | NO Production Inhibition | LPS-stimulated RAW264.7 cells | 56.20% inhibition at 3.0 μg/mL | [2] |

| J12123 | NO Production Inhibition | LPS-stimulated RAW264.7 cells | 51.72% inhibition at 3.0 μg/mL | [2] |

| Methyl salicylate 2-O-β-D-lactoside | COX-1 Inhibition | In vitro fluorescence assay | IC50: 22.7 μM | [4] |

| Methyl salicylate 2-O-β-D-lactoside | COX-2 Inhibition | In vitro fluorescence assay | IC50: 5.58 μM | [4] |

Analgesic Activity

The pain-relieving properties of this compound glycosides have been demonstrated in various preclinical models of pain.

Peripheral and Central Analgesic Effects

Studies using the acetic acid-induced writhing test in mice, a model of visceral pain, have shown that gaultherin (B1234681), a prominent methyl salicylate diglycoside, can significantly inhibit the writhing response, indicating a potent analgesic effect.[5] Furthermore, in the formalin test, which distinguishes between neurogenic and inflammatory pain, a salicylate derivatives fraction rich in gaultherin inhibited the second (inflammatory) phase of the pain response, suggesting a predominantly peripheral mechanism of action.[6]

Table 2: Quantitative Data on the Analgesic Activity of this compound Glycosides

| Compound/Fraction | Animal Model | Dosage | Effect | Reference |

| Gaultherin | Acetic acid-induced writhing test (mice) | 200 mg/kg | Significant inhibition of abdominal contractions | [5] |

| Salicylate Derivatives Fraction (rich in gaultherin) | Formalin test (mice) | 400, 800 mg/kg (p.o.) | Inhibition of the second phase (inflammatory) | [6] |

| Salicylate Derivatives Fraction (rich in gaultherin) | Carrageenan-induced hind paw edema (rats) | 200, 400 mg/kg (p.o.) | Significant inhibition of edema | [6] |

| Salicylate Derivatives Fraction (rich in gaultherin) | Croton oil-induced ear swelling (mice) | 200, 400, 800 mg/kg (p.o.) | Significant inhibition of swelling | [6] |

Molecular Mechanisms of Action

The biological activities of this compound glycosides are underpinned by their ability to modulate key intracellular signaling pathways involved in inflammation and pain.

Inhibition of NF-κB and MAPK Signaling Pathways

The transcription factor nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Upon stimulation by agents like LPS, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes such as iNOS and COX-2. This compound glycosides have been shown to inhibit the activation of both NF-κB and MAPK pathways, thereby suppressing the downstream inflammatory cascade.

Caption: LPS-induced NF-κB and MAPK signaling pathways and their inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assays

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Follow steps 1-3 from the cytokine quantification protocol.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Seed RAW264.7 cells in a 96-well black plate.

-

Pre-treat the cells with the test compound for 1 hour.

-

Add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to a final concentration of 10 µM and incubate for 30 minutes.

-

Wash the cells with PBS.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Caption: General workflow for in vitro anti-inflammatory assays.

In Vivo Analgesic Assays

-

Administer the test compound orally to mice.

-

After a specific pre-treatment time (e.g., 60 minutes), inject 0.6% acetic acid (10 mL/kg) intraperitoneally.

-

Immediately place the mouse in an observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).

-

Calculate the percentage of inhibition of writhing compared to a vehicle-treated control group.

-

Administer the test compound orally to mice.

-

After the pre-treatment time, inject 20 µL of 5% formalin in the subplantar region of the right hind paw.

-

Observe the mouse and record the time spent licking the injected paw during two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

Compare the licking time with that of a control group to determine the analgesic effect.

COX Activity Assay

-

Use a commercial COX activity assay kit (fluorometric or colorimetric).

-

Prepare cell lysates or use purified COX-1 and COX-2 enzymes.

-

Incubate the enzyme with the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence or absorbance according to the kit's protocol.

-

Calculate the percentage of inhibition and determine the IC50 values.

Conclusion and Future Directions

This compound glycosides represent a promising class of natural products with significant anti-inflammatory and analgesic properties. Their mechanism of action, involving the inhibition of key inflammatory mediators and signaling pathways, coupled with a potentially favorable safety profile, makes them attractive candidates for further drug development. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies in preclinical and clinical settings to fully elucidate their therapeutic potential. Furthermore, structure-activity relationship studies could lead to the design and synthesis of even more potent and selective analogs. The in-depth understanding of their biological activities and mechanisms, as outlined in this guide, provides a solid foundation for advancing these natural compounds from the laboratory to the clinic.

References

- 1. studylib.net [studylib.net]

- 2. Screening for the Active Anti-Inflammatory and Antioxidant Polyphenols of Gaultheria procumbens and Their Application for Standardisation: From Identification through Cellular Studies to Quantitative Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammation effect of methyl salicylate 2-O-β-D-lactoside on adjuvant induced-arthritis rats and lipopolysaccharide (LPS)-treated murine macrophages RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gaultherin, a Natural Alternative to Aspirin: A Comprehensive Review of Molecular Mechanisms, Pharmacokinetics, Biocompatibility, Isolation Techniques, and Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor necrosis factor-producing activity of wogonin in RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Menthyl Salicylate: A Deep Dive into its Counterirritant Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl salicylate (B1505791), a prominent active ingredient in numerous topical analgesic formulations, exerts its therapeutic effects primarily through a counterirritant mechanism. This whitepaper provides a comprehensive technical overview of the multifaceted molecular and physiological processes that underpin its action. We will explore its role in the modulation of sensory pathways through the Gate Control Theory, its interaction with Transient Receptor Potential (TRP) channels, its anti-inflammatory activity via cyclooxygenase (COX) enzyme inhibition, and its vasodilatory properties. This guide synthesizes quantitative data from various studies into structured tables for comparative analysis, details key experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Menthyl salicylate, the ester of menthol (B31143) and salicylic (B10762653) acid, is a widely utilized topical analgesic for the relief of musculoskeletal pain, minor aches, and sprains.[1] Its primary mechanism of action is classified as counterirritation, a process whereby a mild, localized irritation is induced to alleviate a more severe, underlying pain.[2][3] This effect is achieved through a complex interplay of sensory nerve stimulation, vascular changes, and anti-inflammatory processes.[1] Upon topical application, this compound penetrates the skin, where it and its metabolites initiate a cascade of events that ultimately lead to a reduction in pain perception.[1][4] This document will dissect these mechanisms at a molecular and physiological level.

Core Mechanisms of Action

Counter-irritation and the Gate Control Theory of Pain

The foundational principle of counter-irritation is explained by the Gate Control Theory of Pain, first proposed by Melzack and Wall in 1965.[5][6] This theory posits that the transmission of pain signals from the periphery to the brain can be modulated or "gated" at the level of the spinal cord's dorsal horn.[7][8]

Pain signals are typically transmitted by small-diameter, unmyelinated C-fibers and thinly myelinated A-delta fibers.[9] Conversely, non-painful sensory information, such as touch, pressure, and temperature, is carried by larger-diameter, myelinated A-beta fibers.[9] According to the theory, the activation of these large-diameter fibers can inhibit the transmission of signals from the small-diameter nociceptive fibers, effectively "closing the gate" to pain.[5][9]

This compound, by inducing a sensation of warmth, activates the large-diameter A-beta fibers.[9][10] This sensory input travels to the substantia gelatinosa in the dorsal horn of the spinal cord, where it stimulates inhibitory interneurons.[7][11] These interneurons, in turn, release inhibitory neurotransmitters (e.g., GABA), which hyperpolarize the projection neurons that would otherwise transmit the pain signal to the brain, thus reducing the perception of pain.[12][13]

Modulation of Transient Receptor Potential (TRP) Channels

The sensation of warmth induced by this compound is mediated by its interaction with specific members of the Transient Receptor Potential (TRP) family of ion channels, which are crucial for thermosensation and nociception.[1][14]

-

TRPV1 (Vanilloid Receptor 1): this compound is an agonist of TRPV1, a channel that is also activated by heat (>42°C), capsaicin, and protons.[2][4][14][15] Activation of TRPV1 on sensory neurons leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and generates an action potential.[5][16] This is perceived as a warming sensation.[10] Interestingly, prolonged activation of TRPV1 by agonists like this compound can lead to desensitization of the channel, rendering it less responsive to other painful stimuli.[2] This desensitization contributes to its analgesic effect.[2]

-

TRPA1 (Ankyrin Receptor 1): this compound also activates TRPA1 channels.[1][14][15] TRPA1 is a sensor for a variety of irritant chemicals and noxious cold.[4][17] Its activation by this compound further contributes to the complex sensory input that underlies the counterirritant effect.[14]

The activation of these TRP channels on nociceptive nerve endings generates a non-painful thermal sensation that is transmitted by A-beta fibers, playing a direct role in the "gating" of pain signals as described above.

Inhibition of Cyclooxygenase (COX) Enzymes

Upon penetrating the skin, this compound is hydrolyzed to salicylic acid.[1][14] Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][14] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[18] By inhibiting COX enzymes, salicylic acid reduces the production of prostaglandins, thereby diminishing inflammation and the associated pain.[1] While salicylic acid is a relatively weak inhibitor of COX enzymes compared to aspirin, its local accumulation at the site of application can be sufficient to produce a clinically relevant anti-inflammatory effect.[8][19]

Vasodilation

Topical application of this compound induces local vasodilation, leading to an increase in cutaneous blood flow.[1][2][4] This rubefacient effect contributes to the sensation of warmth.[2] The increased blood flow can also be beneficial by helping to remove pro-inflammatory mediators from the site of injury and improving the delivery of oxygen and nutrients to the tissues, which may aid in the healing process.[14]

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of this compound and its derivatives.

Table 1: Cyclooxygenase (COX) Inhibition

| Compound | Target | IC₅₀ | Species | Assay System |

| Methyl Salicylate Lactoside | COX-1 | 22.7 µM | Ovine | In vitro fluorescence inhibitor assay |

| Methyl Salicylate Lactoside | COX-2 | 5.58 µM | Ovine | In vitro fluorescence inhibitor assay |

| Sodium Salicylate | COX-2 | ~5 µM | Human | PMA-induced PGE₂ synthesis in HFF cells |

| Aspirin | COX-2 | 5.35 µM | Murine | LPS-induced PGE₂ synthesis in RAW 264.7 macrophages |

Table 2: TRP Channel Activity

| Compound | Target | Effect | Concentration/EC₅₀ | Species | Assay System |

| This compound | TRPV1 | Agonist | Not specified | Human, Rat | Calcium imaging in HEK293 cells and sensory neurons |

| This compound | TRPA1 | Agonist | Not specified | Not specified | General literature review |

| (-)-Menthol | TRPA1 | Agonist | EC₅₀: 95 ± 15 µM | Not specified | Whole-cell and single-channel recordings |

| (-)-Menthol | TRPA1 | Inhibitor | IC₅₀: 56 ± 8 µM | Not specified | Whole-cell conductance block |

| (-)-Menthol | TRPM8 & TRPA1 | Agonist | EC₅₀: 0.1079 mM | Mouse | Patch-clamp on spinal lamina II layer |

Data sourced from[2][14][15][20][21]. EC₅₀ and IC₅₀ values for this compound on TRP channels are not consistently reported in the literature; the table includes data for menthol, a related compound often used in combination.

Experimental Protocols

Assessment of TRP Channel Activation via Patch-Clamp Electrophysiology

Objective: To measure the ion channel currents in response to this compound application in cells expressing specific TRP channels.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the human TRP channel of interest (e.g., hTRPV1).

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed at room temperature. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used. The pipette solution typically contains (in mM): 140 CsCl, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH. The standard bathing solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Voltage Protocol: Cells are voltage-clamped at a holding potential of -60 mV. A ramp protocol from -100 mV to +100 mV over 1-2 seconds can be applied to determine the current-voltage relationship.

-

Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in the bathing solution. The solution is perfused over the patched cell.

-

Data Analysis: The current elicited by this compound is recorded and analyzed. The dose-response relationship can be determined by applying a range of concentrations to calculate the EC₅₀ value.

This protocol is a generalized representation based on standard electrophysiological methods for studying TRP channels.[22][23][24]

In Vitro Skin Permeation using Franz Diffusion Cells

Objective: To quantify the permeation of this compound through a skin membrane over time.

Methodology:

-

Skin Preparation: Excised human or porcine skin is often used. The subcutaneous fat is removed, and the skin is dermatomed to a thickness of approximately 500 µm. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Franz Diffusion Cell Setup: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintained at 32°C ± 1°C to simulate physiological skin temperature. The receptor fluid is continuously stirred.

-

Dosing: A known quantity of the this compound formulation is applied to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid.

-

Quantification: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time. The steady-state flux and lag time can be calculated from the linear portion of the curve.

This protocol is based on standard methodologies for in vitro skin permeation studies.[25][26][27][28][29]

Measurement of Cutaneous Blood Flow via Laser Doppler Flowmetry

Objective: To measure changes in cutaneous microvascular blood flow following the topical application of this compound.

Methodology:

-

Subject Acclimatization: Human volunteers are acclimatized in a temperature-controlled room for at least 20-30 minutes to ensure stable baseline skin blood flow.

-

Baseline Measurement: A laser Doppler flowmetry probe is placed on the skin area of interest (e.g., the forearm), and baseline blood flow is recorded for a set period.

-

Topical Application: A specified amount of the this compound formulation is applied to a defined area of the skin adjacent to the laser Doppler probe. A control site with a placebo or no application should also be monitored.

-

Continuous Measurement: Cutaneous blood flow is continuously monitored and recorded for a predetermined duration following application.

-

Data Analysis: The change in blood flow from baseline is calculated and expressed as a percentage increase. The time to onset of vasodilation and the duration of the effect are also determined.

This protocol is a generalized representation based on standard methods for laser Doppler flowmetry.[3][7][30][31]

Conclusion

The mechanism of action of this compound as a counterirritant is a sophisticated process involving the integration of neurosensory, inflammatory, and vascular pathways. Its ability to activate TRP channels initiates a warming sensation that, according to the Gate Control Theory, modulates the perception of pain at the spinal cord level. Concurrently, its hydrolysis to salicylic acid provides a localized anti-inflammatory effect through the inhibition of COX enzymes. The accompanying vasodilation may further contribute to its therapeutic efficacy. A thorough understanding of these interconnected mechanisms is paramount for the rational design and development of next-generation topical analgesics. This guide provides a foundational technical overview to aid researchers and drug development professionals in this endeavor.

References

- 1. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of transient receptor potential vanilloid subtype 1 in analgesic action of methylsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guidelines for measurement of cutaneous blood flow by laser Doppler flowmetry. A report from the Standardization Group of the European Society of Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transient Receptor Potential Channels as Targets for Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepdyve.com [deepdyve.com]

- 7. Laser Doppler measurement of cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 9. Gate control theory - Wikipedia [en.wikipedia.org]

- 10. pnas.org [pnas.org]

- 11. Transmitting pain and itch messages: A contemporary view of the spinal cord circuits that generate Gate Control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Primary Afferent Depolarization and the Gate Control Theory of Pain: A Tutorial Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

- 15. selleckchem.com [selleckchem.com]

- 16. benthamopen.com [benthamopen.com]

- 17. mdpi.com [mdpi.com]

- 18. Methyl Salicylate: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]

- 19. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bimodal Action of Menthol on the Transient Receptor Potential Channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. (-)-menthol increases excitatory transmission by activating both TRPM8 and TRPA1 channels in mouse spinal lamina II layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Frontiers | Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. mmsl.cz [mmsl.cz]

- 27. hakon-art.com [hakon-art.com]

- 28. mdpi.com [mdpi.com]

- 29. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. [Measurement of cutaneous blood flow by laser Doppler velocimetry. Importance of probe effect and solvent effect after topical application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Laser Doppler flowmetry, a reliable technique for measuring pharmacologically induced changes in cutaneous blood flow? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quintessential Guide to Menthyl Salicylate: From Natural Sources to Extraction from Wintergreen Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl salicylate (B1505791), a naturally occurring organic compound with significant applications in the pharmaceutical and flavor industries. With a focus on its primary natural source, wintergreen oil, this document delves into the detailed methodologies for its extraction, purification, and analysis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for working with this valuable compound.

Natural Occurrences of Methyl Salicylate

Methyl salicylate is an organic ester produced by numerous plant species, where it often serves as a defense mechanism against herbivores and pathogens.[1][2] While it is found in small quantities in various fruits and vegetables, its most concentrated natural sources are wintergreen (Gaultheria procumbens) and sweet birch (Betula lenta).[3][4][5]

Wintergreen, a small evergreen shrub native to North America, is the most commercially significant source of natural methyl salicylate.[6] The essential oil derived from its leaves, known as wintergreen oil, is exceptionally rich in this compound, with concentrations often exceeding 96%.[7] In fact, the terms "oil of wintergreen" and "methyl salicylate" are often used interchangeably in commercial contexts.[1][8][9] Sweet birch bark also yields an essential oil with a high methyl salicylate content, typically around 98%.[10][11]

The biosynthesis of methyl salicylate in plants involves the esterification of salicylic (B10762653) acid with methanol (B129727).[1][12] In wintergreen, a significant portion of methyl salicylate exists in a glycosylated form called gaultherin (B1234681), which can be hydrolyzed to release the free compound.[3][8]

Physicochemical Properties of Methyl Salicylate

A thorough understanding of the physical and chemical properties of methyl salicylate is crucial for its effective extraction and purification.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [8] |

| Appearance | Colorless to pale yellow oily liquid | [8][9][13] |

| Odor | Characteristic sweet, minty "wintergreen" aroma | [1][8][13] |

| Boiling Point | 220-224 °C | [14] |

| Melting Point | -8.6 °C | [14] |

| Solubility | Slightly soluble in water; miscible with ethanol, ether, and other organic solvents | [9][14] |

| Refractive Index (n D 20) | 1.536 - 1.538 | [1] |

Extraction of Methyl Salicylate from Wintergreen Oil

The primary method for isolating wintergreen oil, and by extension methyl salicylate, from the plant material of Gaultheria procumbens is steam distillation.[11] Solvent extraction is another viable, albeit less common, method.

Steam Distillation

Steam distillation is an effective technique for separating volatile compounds like methyl salicylate from non-volatile plant matter. The process involves passing steam through the wintergreen leaves, causing the essential oil to vaporize. The mixture of steam and oil vapor is then condensed and collected, after which the oil is separated from the water.

-

Preparation of Plant Material: Freshly harvested or carefully dried wintergreen leaves should be coarsely chopped or crushed to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).

-

Distillation: Steam is passed through the plant material in the distillation flask. The heat from the steam causes the volatile methyl salicylate to vaporize.

-

Condensation: The mixture of steam and methyl salicylate vapor is passed through a condenser, where it cools and liquefies.

-

Collection and Separation: The resulting distillate, a mixture of water and wintergreen oil, is collected. Due to their immiscibility and different densities, the oil and water will form separate layers. The denser wintergreen oil can be separated from the aqueous layer using a separatory funnel.

-